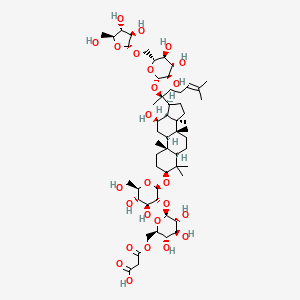

Malonylginsenoside Rc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

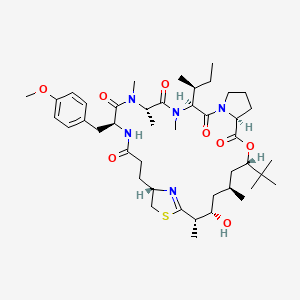

Malonylginsenoside Rc is a naturally occurring saponin compound found in the roots of Panax ginseng and Panax notoginseng . It belongs to the family of ginsenosides, which are known for their diverse pharmacological properties, including anti-fatigue, anti-diabetic, and anti-cancer activities . This compound is characterized by the presence of malonyl residues attached to the glucose units of the corresponding neutral ginsenosides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Malonylginsenoside Rc can be isolated from the fresh roots of Panax ginseng through methanolic extraction . The extraction process involves the use of methanol as a solvent to extract the ginsenosides from the plant material. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate and purify the individual ginsenosides .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from ginseng roots. The process typically includes the following steps:

Harvesting: Fresh ginseng roots are harvested and cleaned.

Extraction: The roots are soaked in methanol to extract the ginsenosides.

Purification: The extract is purified using chromatographic techniques to isolate this compound.

Drying: The purified compound is dried to obtain a stable powder form.

Chemical Reactions Analysis

Types of Reactions

Malonylginsenoside Rc undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the ginsenoside backbone.

Substitution: Substitution reactions can occur at the glucose units or the malonyl residues.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.

Reducing agents: Such as sodium borohydride (NaBH₄) for reduction reactions.

Substitution reagents: Such as alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and applications .

Scientific Research Applications

Malonylginsenoside Rc has a wide range of scientific research applications, including:

Chemistry

Synthesis of Derivatives: Researchers use this compound as a starting material to synthesize new derivatives with potential pharmacological activities.

Biology

Cell Culture Studies: The compound is used in cell culture studies to investigate its effects on cell proliferation, differentiation, and apoptosis.

Medicine

Anti-Cancer Research: This compound has shown anti-proliferative activity against various cancer cell lines, making it a potential candidate for anti-cancer drug development.

Anti-Diabetic Research: The compound exhibits hypoglycemic effects, making it useful in the study of diabetes treatment.

Industry

Mechanism of Action

Malonylginsenoside Rc exerts its effects through various molecular targets and pathways:

Antioxidant Activity: The compound reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.

Anti-Inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Mitochondrial Biogenesis: This compound promotes mitochondrial biogenesis and improves mitochondrial function, which is beneficial for muscle health.

Comparison with Similar Compounds

Malonylginsenoside Rc is unique among ginsenosides due to the presence of malonyl residues. Similar compounds include:

- Malonylginsenoside Rb1

- Malonylginsenoside Rb2

- Malonylginsenoside Rd

- Malonylginsenoside Re

These compounds share similar structures but differ in the number and position of malonyl residues and glucose units . This compound is particularly noted for its potent anti-proliferative and anti-inflammatory activities .

Properties

Molecular Formula |

C56H92O25 |

|---|---|

Molecular Weight |

1165.3 g/mol |

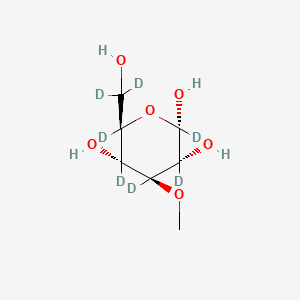

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C56H92O25/c1-24(2)10-9-14-56(8,81-50-46(72)42(68)40(66)30(78-50)23-74-48-44(70)38(64)28(21-58)75-48)25-11-16-55(7)36(25)26(59)18-32-53(5)15-13-33(52(3,4)31(53)12-17-54(32,55)6)79-51-47(43(69)37(63)27(20-57)76-51)80-49-45(71)41(67)39(65)29(77-49)22-73-35(62)19-34(60)61/h10,25-33,36-51,57-59,63-72H,9,11-23H2,1-8H3,(H,60,61)/t25-,26+,27+,28-,29+,30+,31-,32+,33-,36-,37+,38-,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,53-,54+,55+,56-/m0/s1 |

InChI Key |

UOFHLCPZXZURFL-GPDZXBECSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)